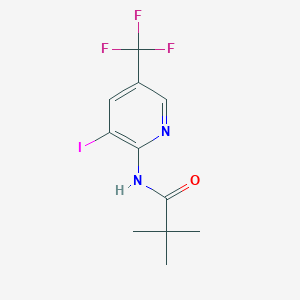

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Vue d'ensemble

Description

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS: 1002916-67-7) is a pyridine derivative characterized by a pivalamide group (-C(O)N(C)(CH3)2) at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring. Its molecular formula is C11H12F3IN2O, with a molecular weight of 372.13 g/mol . This compound is commercially available in 1 g, 5 g, and 25 g quantities, priced at $500, $2,000, and $6,000, respectively . Key applications include its use as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations. For instance, the iodination step may involve the use of iodine and a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound has the molecular formula C₁₁H₁₂F₃IN₂O and a molecular weight of approximately 372.13 g/mol. The presence of the trifluoromethyl group enhances its electrophilicity, making it suitable for various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, leading to different derivatives with distinct properties.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck reactions, forming more complex organic molecules .

Organic Synthesis

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, particularly in:

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. The incorporation of trifluoromethyl groups is noted to enhance selectivity and potency against tumors.

- HIV Protease Inhibition : Similar pyridine derivatives have shown promise as inhibitors of HIV protease, which is essential for viral replication. This suggests potential applications in antiviral drug development.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases like Alzheimer's disease, indicating possible therapeutic benefits.

Agrochemicals

Due to its unique physicochemical properties imparted by fluorine atoms, this compound may also find applications in agrochemical formulations as an active ingredient or intermediate in pesticide synthesis .

Case Studies and Research Findings

Several studies have documented the applications and biological activities associated with this compound and its derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Modifications to the pyridine ring led to enhanced cytotoxicity against cancer cell lines. |

| HIV Protease Inhibition | Certain derivatives effectively inhibited HIV protease, highlighting their antiviral potential. |

| Neuroprotective Effects | Compounds showed modulation of amyloid precursor protein processing, suggesting therapeutic benefits. |

Mécanisme D'action

The mechanism of action of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following table compares substituents, molecular weights, and pricing of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide with analogous pyridine derivatives:

*Molecular weight calculated based on formula from .

Key Observations:

Trifluoromethyl vs. Halogen/Functional Groups: The trifluoromethyl group in the target compound increases molecular weight and hydrophobicity compared to derivatives with chloro (Cl) or methoxy (OCH3) groups .

Positional Effects: Substituents at the 5-position (e.g., CF3 vs. F or CN) significantly alter electronic properties. The strong electron-withdrawing nature of CF3 may reduce reactivity in nucleophilic substitution compared to compounds with formyl (CHO) or cyano (CN) groups .

Cost Implications : The target compound is priced higher than N-(3-Iodo-4-methoxypyridin-2-yl)-pivalamide ($500 vs. $240 per 1 g), likely due to the synthetic complexity of introducing the trifluoromethyl group .

Reactivity and Stability

- Derivatives with electron-withdrawing groups (CF3, CN) exhibit slower reaction rates compared to those with electron-donating groups (OCH3) .

- Stability : The trifluoromethyl group enhances thermal and oxidative stability, making the compound more suitable for high-temperature reactions than analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide, which contains a reactive formyl group .

Activité Biologique

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and various applications in research and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂F₃IN₂O, with a molecular weight of approximately 372.13 g/mol. The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group, which enhances its lipophilicity and reactivity. These characteristics allow for significant interactions with biological targets, potentially leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₃IN₂O |

| Molecular Weight | 372.13 g/mol |

| CAS Number | 1002916-67-7 |

| Appearance | White to light yellow powder |

| Solubility | Soluble in methanol |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and proteins. The trifluoromethyl group increases the compound's lipophilicity, facilitating its binding to hydrophobic pockets in proteins. Additionally, the iodine atom can participate in halogen bonding, enhancing binding affinity and specificity to target biomolecules.

Interaction with Enzymes

Research indicates that compounds similar to this compound can interact with various enzymes, including cytochrome P450 enzymes. These interactions can modulate enzyme activity through hydrogen bonding and hydrophobic interactions, influencing metabolic pathways critical for drug metabolism and cellular function.

Cellular Effects

The compound has been shown to affect cellular processes such as signaling pathways and gene expression. It can modulate the activity of kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. At varying doses, it exhibits both beneficial effects on cellular metabolism and potential toxic effects at higher concentrations.

Case Studies

- Antiviral Activity : In studies evaluating the antiviral properties of related compounds, certain derivatives demonstrated significant antiviral activity against tobacco mosaic virus (TMV), suggesting that this compound may also possess similar properties .

- Fungicidal Activity : Compounds containing similar structural motifs have shown broad-spectrum fungicidal activities against various phytopathogenic fungi. The presence of the trifluoromethyl group often correlates with enhanced antifungal efficacy .

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for developing bioactive molecules that could lead to novel therapeutic agents or agrochemicals .

Q & A

Q. What are the recommended synthetic routes for N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via sequential functionalization of a pyridine scaffold. A common approach involves:

Trifluoromethylation : Introducing the trifluoromethyl group at the 5-position using reagents like CFCu or CFSiMe under palladium catalysis .

Iodination : Electrophilic iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, with monitoring by -NMR to avoid over-iodination .

Pivalamide Coupling : Amidation via nucleophilic substitution with pivaloyl chloride in the presence of a base (e.g., triethylamine).

Optimization Tips :

- Control reaction temperatures (e.g., 0–5°C for iodination to minimize side products).

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .

Q. How do the trifluoromethyl and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The trifluoromethyl group enhances electron-withdrawing effects, polarizing the pyridine ring and activating the 2- and 4-positions for nucleophilic substitution. The iodo substituent serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key observations:

- Suzuki Coupling : The 3-iodo group reacts efficiently with aryl boronic acids under Pd(PPh) catalysis, enabling biaryl formation .

- Stille Coupling : Higher yields are achieved with trimethyltin reagents due to reduced steric hindrance compared to bulkier organotin compounds.

- Impact of CF : The electron-deficient ring slows oxidative addition of palladium but stabilizes transition states, requiring elevated temperatures (80–100°C) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question

- NMR Spectroscopy : and -NMR confirm regioselectivity of substituents (e.g., CF at δ -63 ppm in -NMR) .

- Mass Spectrometry (HRMS) : Validate molecular weight (M.W. 372.13) and isotopic patterns (e.g., iodine’s M+2 peak).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (using SHELXL for refinement) .

- HPLC-PDA : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. How does this compound compare to structurally related pyridine derivatives in agrochemical applications?

Advanced Research Question

Compared to analogs like Fluopyram (a fungicide), this compound’s iodo and pivalamide groups confer distinct properties:

- Bioactivity : The iodo substituent enhances lipophilicity, improving membrane permeability in fungal assays .

- Metabolic Stability : The pivalamide group reduces hydrolysis rates in vivo compared to methylcarbamate derivatives (e.g., half-life increases from 2h to 8h in rat liver microsomes) .

- SAR Studies : Trifluoromethyl pyridines with halogens (I, Br) at the 3-position show 10–50x higher inhibitory activity against fungal cytochrome P450 enzymes than non-halogenated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS vs. serum-free) alter solubility and target binding. Validate results under standardized conditions .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., deiodinated byproducts in cell culture media).

- Target Selectivity : Perform kinome-wide profiling (e.g., using KINOMEscan) to distinguish off-target effects .

Q. What mechanistic role does the iodo substituent play in target binding?

Advanced Research Question

The iodo group contributes to both steric and electronic interactions:

- Van der Waals Interactions : Its large atomic radius fills hydrophobic pockets in enzyme active sites (e.g., binding free energy ΔG = -9.2 kcal/mol in MD simulations) .

- Halogen Bonding : Iodo forms a 2.9–3.3 Å interaction with backbone carbonyl oxygens, stabilizing inhibitor-enzyme complexes (observed in X-ray structures of related compounds) .

- Electrophilic Susceptibility : Iodo can undergo bioactivation via cytochrome P450-mediated dehalogenation, generating reactive intermediates that covalently modify targets .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

Advanced Research Question

- LogP Calculation : Use Molinspiration or ACD/Labs software (predicted LogP = 3.2 ± 0.1) .

- pKa Estimation : The pyridine nitrogen has a pKa ~1.5 (Schrödinger’s Epik), while the pivalamide remains unionized under physiological conditions .

- Docking Studies : Glide SP mode in Schrödinger Suite predicts binding poses in enzymes like phosphopantetheinyl transferase (docking score = -8.7) .

Propriétés

IUPAC Name |

N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTWALZDQQXFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.